
Methionine enkephalin-arg-phe acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methionine enkephalin-arg-phe acetate salt” is an endogenous opioid heptapeptide . It is an agonist at μ, δ, and κ receptors and also binds to σ 2 receptors . It is also known as metenkefalin and sometimes referred to as opioid growth factor (OGF) .
Synthesis Analysis
Met-enkephalin is synthesized from proenkephalin via proteolytic cleavage in two metabolic steps . Proenkephalin A is first reduced by either one of two trypsin-like endopeptidase enzymes, prohormone convertase 1 (PC1) or prohormone convertase 2 (PC2); then, the resulting intermediates are further reduced by the enzyme carboxypeptidase E (CPE; previously known as enkephalin convertase (EC)) .Molecular Structure Analysis
The empirical formula of “Methionine enkephalin-arg-phe acetate salt” is C42H56N10O9S · xC2H4O2 · yH2O . The molecular weight of the anhydrous free base is 877.02 .Physical And Chemical Properties Analysis
“Methionine enkephalin-arg-phe acetate salt” is a solid substance . It should be stored at a temperature of -20°C . The quality level is 200 and the assay is ≥97% (HPLC) .Applications De Recherche Scientifique
Potential as an Opiate Precursor : Methionine-enkephalin-arg-phe has been identified as a potential precursor of enkephalin in the brain, different from the pathway of porcine beta-lipotropin or beta-endorphin. It has exhibited opiate activity in vitro (Huang et al., 1979).
Measurement in Rat Brain : A specific radioimmunoassay for methionine-enkephalin-arg-phe in rat brain regions was developed. This study highlighted its distribution in various brain regions, showing the highest concentrations in the globus pallidus and lower levels in the cortex and cerebellum (Boarder et al., 1982).
Presence in Human Pheochromocytoma : Methionine-enkephalin-arg-phe was found in human pheochromocytomas, with its concentration correlating with other opioid peptides. Its presence suggests the association of preproenkephalin A synthesis with epinephrine production in these tumors (Yoshimasa et al., 1983).
Parallel Distribution in Human and Bovine Brains : Methionine-enkephalin-arg-phe was found to be distributed in parallel with other opioid peptides in human and bovine brains, suggesting it is derived from the same precursor (Ikeda et al., 1983).
Conversion to Methionine-enkephalin : It was discovered that methionine-enkephalin-arg-phe can be hydrolyzed to form methionine-enkephalin in bovine striatum and adrenal medulla (Yang et al., 1981).
Kinetic Studies in Rhesus Monkey : Methionine-enkephalin-arg-phe was one of several enkephalin peptides studied for their regional kinetics in the head, brain, and pituitary of Rhesus monkeys, contributing to a better understanding of peptide distribution and metabolism in the brain (Lundberg et al., 1988).
Role in Analgesia : Methionine-enkephalin-arg-phe, as an endogenous analgesic peptide, was studied for its role in opioid modulation and tolerance development, providing insights into its analgesic properties and mechanisms of action (Mudgal et al., 2016).
Presence in Human Gastric Antrum : The peptide was also identified in the human gastric antrum, suggesting its derivation from the same preproenkephalin as in the adrenal medulla and indicating its processing in the gut (Sakamoto et al., 1983).
Neuronal Actions : Methionine-enkephalin-arg-phe was found to have excitatory effects on rat medullary neurons, in contrast to its depressant effects, suggesting it acts at a separate receptor from FMRFamide (Gayton, 1982).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
acetic acid;2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N10O9S.C2H4O2/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28;1-2(3)4/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLUAQZSQYNWLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H60N10O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657535 |
Source


|
| Record name | Acetic acid--tyrosylglycylglycylphenylalanylmethionyl-N~5~-(diaminomethylidene)ornithylphenylalanine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
937.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100929-69-9 |
Source


|
| Record name | Acetic acid--tyrosylglycylglycylphenylalanylmethionyl-N~5~-(diaminomethylidene)ornithylphenylalanine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

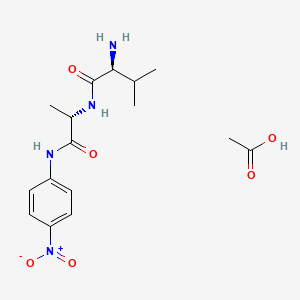
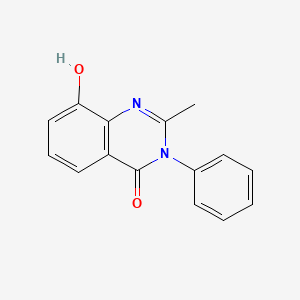
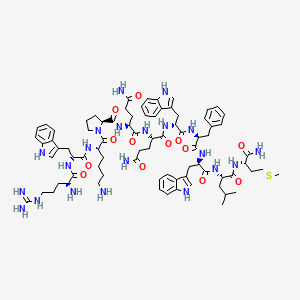

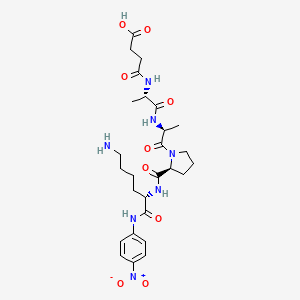
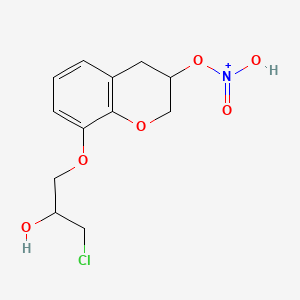

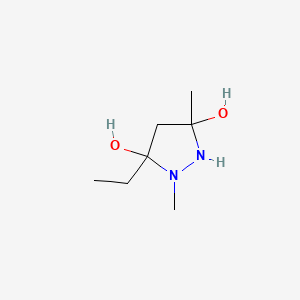
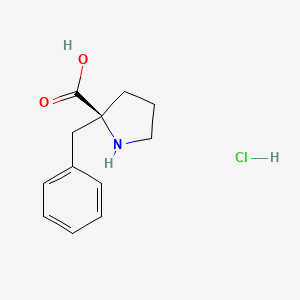
![3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate](/img/structure/B561280.png)